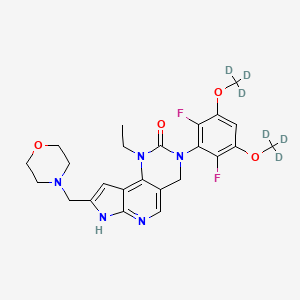

Pemigatinib-D6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C24H27F2N5O4 |

|---|---|

Molecular Weight |

493.5 g/mol |

IUPAC Name |

11-[2,6-difluoro-3,5-bis(trideuteriomethoxy)phenyl]-13-ethyl-4-(morpholin-4-ylmethyl)-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one |

InChI |

InChI=1S/C24H27F2N5O4/c1-4-30-21-14(11-27-23-16(21)9-15(28-23)13-29-5-7-35-8-6-29)12-31(24(30)32)22-19(25)17(33-2)10-18(34-3)20(22)26/h9-11H,4-8,12-13H2,1-3H3,(H,27,28)/i2D3,3D3 |

InChI Key |

HCDMJFOHIXMBOV-XERRXZQWSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=C(C(=C1F)N2CC3=CN=C4C(=C3N(C2=O)CC)C=C(N4)CN5CCOCC5)F)OC([2H])([2H])[2H] |

Canonical SMILES |

CCN1C2=C3C=C(NC3=NC=C2CN(C1=O)C4=C(C(=CC(=C4F)OC)OC)F)CN5CCOCC5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Pemigatinib-D6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Pemigatinib-D6, a deuterated isotopologue of the selective fibroblast growth factor receptor (FGFR) inhibitor, Pemigatinib. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, drug metabolism, and pharmaceutical development.

Introduction to Pemigatinib and the Rationale for Deuteration

Pemigatinib is a potent and selective inhibitor of FGFR isoforms 1, 2, and 3, which are key drivers in various forms of cancer.[1] By blocking the FGFR signaling pathway, Pemigatinib effectively inhibits the proliferation and survival of cancer cells.[2][3][4][5] It is approved for the treatment of adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[2]

The synthesis of deuterated active pharmaceutical ingredients (APIs), such as this compound, is a strategic approach employed in drug discovery and development. The substitution of hydrogen with its stable isotope, deuterium, can modify the metabolic profile of a drug. This is due to the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolic processes, potentially leading to an improved pharmacokinetic profile, such as a longer half-life and reduced formation of certain metabolites.[6][7] this compound serves as an invaluable tool in pharmacokinetic studies as an internal standard for mass spectrometry-based bioanalysis.

Proposed Synthesis of this compound

A plausible synthetic route to this compound is proposed, based on the established synthesis of Pemigatinib. The key step involves the introduction of the deuterated ethyl group via a deuterated reagent. The proposed synthesis is a multi-step process culminating in the formation of the final deuterated product.

Synthesis of Key Intermediates

The synthesis commences with the preparation of the core heterocyclic structure and the aniline fragment, following established literature procedures for Pemigatinib.

Introduction of the Deuterated Moiety

The critical step in the synthesis of this compound is the reaction of the advanced amine intermediate with deuterated ethyl isocyanate (ethyl-d5-isocyanate). This reagent can be synthesized from commercially available deuterated starting materials.

Final Assembly and Purification

The final cyclization step to form the tricyclic core of this compound is followed by purification using standard chromatographic techniques to yield the highly pure deuterated compound.

Characterization of this compound

A comprehensive characterization of this compound is essential to confirm its identity, purity, and the extent of deuterium incorporation. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Mass Spectrometry (MS)

Mass spectrometry is a primary tool for confirming the successful incorporation of deuterium. The mass spectrum of this compound is expected to show a molecular ion peak at an m/z value that is 6 units higher than that of unlabeled Pemigatinib.

Table 1: Predicted Mass Spectrometry Data for this compound

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed [M+H]⁺ (m/z) |

| Pemigatinib | C₂₄H₂₇F₂N₅O₄ | 487.2031 | 488.2109 |

| This compound | C₂₄H₂₁D₆F₂N₅O₄ | 493.2408 | 494.2486 |

Note: The observed [M+H]⁺ for Pemigatinib is based on available literature.[8][9] The predicted value for this compound reflects the addition of six deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for determining the precise location and extent of deuteration.

-

¹H NMR: The proton NMR spectrum of this compound is expected to be nearly identical to that of Pemigatinib, with the notable absence or significant reduction of the signals corresponding to the ethyl group protons.

-

²H NMR: The deuterium NMR spectrum will show a signal corresponding to the deuterated ethyl group, providing definitive proof of deuterium incorporation at the desired positions.

-

¹³C NMR: The carbon-13 NMR spectrum will show characteristic shifts for the carbons attached to deuterium atoms.

Table 2: Predicted ¹H NMR Data Comparison for the Ethyl Group

| Protons | Pemigatinib (Predicted Chemical Shift, ppm) | This compound (Predicted Observation) |

| -CH₂- | ~3.4 | Signal significantly reduced or absent |

| -CH₃ | ~1.2 | Signal significantly reduced or absent |

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical purity of the synthesized this compound. The retention time of this compound is expected to be very similar to that of unlabeled Pemigatinib under identical chromatographic conditions.

Table 3: HPLC Purity Data

| Parameter | Specification |

| Purity (by UV at 254 nm) | ≥ 98% |

| Isotopic Purity | ≥ 98% Deuterium Incorporation |

Experimental Protocols

Proposed Synthesis of this compound

A detailed, step-by-step experimental protocol for the proposed synthesis would be included here, covering reagents, solvents, reaction conditions, and purification methods.

Mass Spectrometry Analysis

-

Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Data Acquisition: Full scan mode to determine the molecular weight and fragmentation pattern.

NMR Spectroscopy

-

Instrumentation: 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated solvent such as DMSO-d₆ or CDCl₃.

-

Experiments: ¹H NMR, ²H NMR, ¹³C NMR, and correlation spectroscopy (e.g., HSQC) to confirm assignments.

HPLC Analysis

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., formic acid or ammonium acetate).

-

Detection: UV detection at an appropriate wavelength (e.g., 254 nm).

Visualizations

FGFR Signaling Pathway

Caption: The FGFR signaling pathway and the inhibitory action of Pemigatinib.

Experimental Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide outlines a comprehensive approach to the synthesis and characterization of this compound. The proposed synthetic route provides a clear path to obtaining this valuable deuterated internal standard. The detailed characterization plan ensures the unambiguous identification and purity assessment of the final product. This information is critical for researchers and drug development professionals working on the bioanalysis and pharmacokinetic profiling of Pemigatinib.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PEMAZYRE® (pemigatinib) Mechanism of Action [hcp.pemazyre.com]

- 3. What is the mechanism of Pemigatinib? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Targeting FGFRs by pemigatinib induces G1 phase cell cycle arrest, cellular stress and upregulation of tumor suppressor microRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. researchgate.net [researchgate.net]

- 9. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Deuterated Pemigatinib: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the physicochemical properties of deuterated Pemigatinib, tailored for researchers, scientists, and drug development professionals. Due to the limited publicly available data on deuterated Pemigatinib, this guide establishes the known properties of the parent compound, Pemigatinib, and subsequently elucidates the anticipated effects of deuteration based on established scientific principles.

Introduction to Pemigatinib and the Role of Deuteration

Pemigatinib is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) subtypes 1, 2, and 3.[1][2] It is approved for the treatment of adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[1][3][4][5] By blocking the FGFR signaling pathways, Pemigatinib effectively decreases cell viability in cancer cell lines with activating FGFR amplifications and fusions.[1][3]

Deuteration, the strategic replacement of hydrogen atoms with their stable isotope deuterium, is a well-established approach in medicinal chemistry to enhance the pharmacokinetic profile of a drug.[6][7] The primary mechanism behind this improvement is the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, can slow down metabolic processes, leading to a longer drug half-life and potentially reduced dosing frequency.[6][8][9]

Physicochemical Properties: Pemigatinib vs. Deuterated Pemigatinib

The following tables summarize the known physicochemical properties of Pemigatinib and the predicted properties of its deuterated analogue.

Table 1: General and Calculated Physicochemical Properties

| Property | Pemigatinib | Deuterated Pemigatinib (Predicted) | Data Source |

| Molecular Formula | C₂₄H₂₇F₂N₅O₄ | C₂₄H₂₇-ₓDₓF₂N₅O₄ | [4][10] |

| Molecular Weight | 487.50 g/mol | 487.50 + (1.008 × x) g/mol | [10][11][12] |

| pKa (Strongest Basic) | 5.9 | Marginally altered | [1] |

| logP | 1.82 - 2.26 | Slightly lower | [1] |

| Polar Surface Area | 83.16 Ų | Unchanged | [1] |

| Hydrogen Bond Donors | 1 | Unchanged | [1] |

| Hydrogen Bond Acceptors | 6 | Unchanged | [1] |

x = number of deuterium atoms

Table 2: Experimentally Determined Physicochemical Properties

| Property | Pemigatinib | Deuterated Pemigatinib (Predicted) | Data Source |

| Physical State | White to off-white solid | Likely a white to off-white solid | [4][13] |

| Water Solubility | 0.144 mg/mL (pH-dependent) | Potentially slightly increased | [1][4] |

| Crystal Structure | Data available (PDB ID: 7WCL) | May exhibit minor differences | [14][15] |

The Impact of Deuteration on Physicochemical Properties

While the replacement of hydrogen with deuterium is a subtle structural modification, it can impart measurable changes in the physicochemical properties of a molecule.[6]

-

Molecular Weight: The most direct consequence of deuteration is an increase in molecular weight, directly proportional to the number of deuterium atoms incorporated.

-

Lipophilicity (logP): Deuteration can lead to a slight decrease in lipophilicity.[6] This is attributed to the shorter and less polarizable C-D bond compared to the C-H bond.[8]

-

pKa: The effect of deuteration on the acid dissociation constant (pKa) is generally minimal, as the electronic properties of hydrogen and deuterium are nearly identical.[6]

-

Solubility: The impact of deuteration on aqueous solubility is not always predictable but can lead to a modest increase.[15] This may be due to subtle changes in crystal lattice energy and interactions with water molecules.

-

Crystal Structure: Minor alterations in bond lengths and vibrational energies upon deuteration can potentially lead to differences in the crystal packing and, consequently, the crystal structure of the solid form.[15]

The most significant impact of deuteration, however, lies in its effect on metabolic stability. The kinetic isotope effect can substantially slow the rate of cytochrome P450 (CYP)-mediated metabolism, a major clearance pathway for many drugs. For Pemigatinib, which is primarily metabolized by CYP3A4, strategic deuteration at metabolically vulnerable positions could lead to a more favorable pharmacokinetic profile.

Experimental Protocols

The following are standard experimental methodologies for the determination of key physicochemical properties of small molecule drugs like Pemigatinib and its deuterated analogues.

Solubility Determination (Shake-Flask Method)

-

An excess amount of the test compound is added to a known volume of a buffered aqueous solution at a specific pH (e.g., 1.2, 4.5, and 6.8) and purified water.

-

The resulting suspension is agitated in a sealed container at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

The suspension is then filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

pKa Determination (Potentiometric Titration)

-

A precise amount of the test compound is dissolved in a suitable co-solvent system (e.g., methanol/water).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

-

The pKa value(s) are determined from the inflection points of the resulting titration curve.

Lipophilicity Determination (LogD Shake-Flask Method)

-

A solution of the test compound is prepared in a biphasic system of n-octanol and a buffered aqueous solution at a specific pH (e.g., 7.4).

-

The mixture is shaken vigorously to ensure thorough mixing of the two phases and then allowed to separate.

-

The concentration of the compound in both the n-octanol and aqueous phases is determined by a suitable analytical method (e.g., HPLC-UV).

-

The distribution coefficient (LogD) is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Signaling Pathways and Experimental Workflows

The following diagrams, rendered using the DOT language, illustrate the FGFR signaling pathway targeted by Pemigatinib and a general workflow for the physicochemical characterization of a deuterated drug candidate.

Caption: Simplified FGFR signaling pathway and the inhibitory action of Pemigatinib.

Caption: Experimental workflow for the physicochemical characterization of deuterated Pemigatinib.

Conclusion

While direct experimental data on deuterated Pemigatinib remains proprietary or unpublished, a robust understanding of the physicochemical properties of the parent compound, coupled with established principles of deuteration, allows for a predictive assessment. The primary benefit of deuterating Pemigatinib is expected to be an improvement in its metabolic stability, potentially leading to an enhanced pharmacokinetic profile. The subtle changes in other physicochemical properties, such as solubility and lipophilicity, are generally considered secondary but should be experimentally verified. The methodologies and workflows presented in this guide provide a solid framework for the comprehensive physicochemical characterization of deuterated Pemigatinib, a crucial step in its journey as a potentially improved therapeutic agent.

References

- 1. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The influence of deuterium on the properties of pharmaceutical substances (Review) - article [repository.rudn.ru]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deuterium in drug discovery: progress, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deuterated drug - Wikipedia [en.wikipedia.org]

- 8. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 9. Impact of H/D isotopic effects on the physical properties of materials - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. Deuterated Compounds [simsonpharma.com]

- 11. The First Approved “Deuterated” Drug: A Short Review of the Concept [scirp.org]

- 12. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]

- 14. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Pemigatinib-D6 as a Stable Isotope Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role and mechanism of Pemigatinib-D6 as a stable isotope-labeled internal standard (SIL-IS) in the bioanalysis of Pemigatinib. The use of a SIL-IS is the gold standard in quantitative mass spectrometry-based assays, offering unparalleled accuracy and precision by compensating for variability in sample preparation and analysis.

Introduction to Pemigatinib and the Role of Internal Standards

Pemigatinib is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases (FGFR1, 2, and 3).[1] It is approved for the treatment of adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[1] Accurate quantification of Pemigatinib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the bioanalysis of small molecules like Pemigatinib due to its high sensitivity and selectivity.[1][2] However, the accuracy and precision of LC-MS/MS can be affected by several factors, including sample matrix effects, extraction efficiency, and instrument variability. To correct for these potential sources of error, an internal standard (IS) is employed. An ideal IS is a compound that behaves chemically and physically as closely as possible to the analyte of interest. A stable isotope-labeled version of the analyte, such as this compound, represents the most effective type of internal standard.

Mechanism of this compound as a Stable Isotope Internal Standard

This compound is a deuterated analog of Pemigatinib, where six hydrogen atoms have been replaced with deuterium atoms. This substitution results in a molecule with a higher mass (an increase of 6 Daltons) but with nearly identical physicochemical properties to Pemigatinib.

The core principle behind the use of a SIL-IS is that it co-elutes with the analyte during chromatography and experiences the same ionization efficiency and potential matrix effects in the mass spectrometer's ion source. Because the SIL-IS is added to the sample at a known concentration at the beginning of the sample preparation process, any loss of analyte during extraction or suppression of the analyte's signal in the mass spectrometer will be mirrored by a proportional loss or suppression of the SIL-IS signal.

By measuring the ratio of the analyte's signal to the SIL-IS's signal, a highly accurate and precise quantification of the analyte can be achieved, as this ratio remains constant regardless of variations in the analytical process.

Bioanalytical Method and Experimental Protocols

While a specific validated method for Pemigatinib using this compound as the internal standard is not publicly available, this section outlines a representative experimental protocol based on published validated LC-MS/MS methods for Pemigatinib that utilize other internal standards.[1][2] This protocol can be adapted for use with this compound.

Sample Preparation

A protein precipitation method is commonly used for the extraction of Pemigatinib from biological matrices such as plasma or human liver microsomes (HLM).[1][2]

Protocol:

-

To 100 µL of the biological matrix sample, add 10 µL of this compound internal standard solution (concentration to be optimized).

-

Vortex the sample for 30 seconds.

-

Add 300 µL of acetonitrile to precipitate the proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

Liquid Chromatography

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic or gradient elution (e.g., 70% A, 30% B) |

| Flow Rate | 0.3 - 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry

Table 2: Mass Spectrometry Parameters

| Parameter | Pemigatinib | This compound (Predicted) |

| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI, Positive |

| Precursor Ion (m/z) | 488.0 | 494.0 |

| Product Ion 1 (m/z) | 401.0 | 407.0 |

| Product Ion 2 (m/z) | 186.0 | 192.0 |

| Cone Voltage (V) | 26 | 26 (to be optimized) |

| Collision Energy (eV) | 16 (for 401.0), 36 (for 186.0) | 16, 36 (to be optimized) |

Note: The mass transitions for this compound are predicted based on a +6 Dalton mass shift from Pemigatinib. These would need to be confirmed and optimized during method development.

Quantitative Data and Method Validation

The following tables summarize representative quantitative data from validated LC-MS/MS methods for Pemigatinib.[1][2] These data illustrate the expected performance of a well-developed bioanalytical assay.

Table 3: Linearity and Sensitivity

| Parameter | Result |

| Linear Range | 0.5 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

Table 4: Accuracy and Precision (Intra- and Inter-Day)

| Quality Control Sample | Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |

| Low | 1.5 | 95.2 - 111.2 | < 13.3 |

| Medium | 150 | 97.8 - 105.4 | < 9.8 |

| High | 800 | 98.3 - 106.7 | < 8.5 |

Table 5: Matrix Effect and Recovery

| Parameter | Result |

| Matrix Effect | Minimal to no significant matrix effect observed |

| Recovery | > 85% |

The use of this compound as an internal standard is expected to yield similar or improved results, particularly in minimizing the impact of matrix effects and enhancing the overall precision of the assay.

Visualizations

Chemical Structures

Caption: Chemical structures of Pemigatinib and its deuterated internal standard, this compound.

Bioanalytical Workflow

Caption: A typical workflow for the bioanalysis of Pemigatinib using an internal standard.

Pemigatinib's Mechanism of Action: FGFR Signaling Pathway

Caption: Pemigatinib inhibits the FGFR signaling pathway, blocking downstream cell proliferation.

Conclusion

This compound serves as an ideal internal standard for the quantitative bioanalysis of Pemigatinib. Its use in LC-MS/MS assays ensures high accuracy and precision by effectively compensating for variations inherent in the analytical process. The methodologies and data presented in this guide, while based on validated assays with analogous internal standards, provide a robust framework for the development and validation of a bioanalytical method employing this compound. The implementation of such a method is critical for advancing the clinical development and therapeutic monitoring of Pemigatinib.

References

An In-depth Technical Guide to the Exploratory Analysis of Deuterated FGFR Inhibitors in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the exploratory analysis of deuterated Fibroblast Growth Factor Receptor (FGFR) inhibitors. It is designed to furnish researchers, scientists, and drug development professionals with the foundational knowledge, quantitative data, and detailed experimental protocols necessary to investigate this emerging class of targeted therapies. The strategic replacement of hydrogen with deuterium in FGFR inhibitors represents a promising approach to improving their pharmacokinetic profiles and, consequently, their therapeutic efficacy.

Introduction: The Rationale for Deuterating FGFR Inhibitors

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration.[1] Aberrant FGFR signaling, driven by gene amplification, mutations, or fusions, is a known oncogenic driver in various solid tumors, including bladder cancer, cholangiocarcinoma, and gastric cancer.[2][3] This has led to the development of several small-molecule FGFR inhibitors that have shown clinical promise.[4]

However, the efficacy of these inhibitors can be limited by their metabolic instability, often leading to rapid clearance and the need for frequent or high doses, which can exacerbate off-target toxicities. Deuteration, the selective replacement of hydrogen atoms with their heavier isotope, deuterium, is a strategy employed to favorably alter the metabolic fate of drugs. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes. This "kinetic isotope effect" can lead to:

-

Reduced metabolism: Slowing the rate of metabolic degradation.

-

Increased half-life: Prolonging the drug's circulation time.

-

Enhanced systemic exposure (AUC): Increasing the overall amount of drug the body sees over time.

-

Reduced formation of potentially toxic metabolites.

These improvements can translate to more convenient dosing regimens, a wider therapeutic window, and a better overall safety profile. This guide will delve into the available data and experimental methodologies for exploring these potential advantages in the context of FGFR inhibitors.

Quantitative Data on FGFR Inhibitors

The following tables summarize key quantitative data for several prominent FGFR inhibitors. It is important to note that while deuterated analogs of some of these compounds, such as Infigratinib-d3, are commercially available for research purposes, direct, peer-reviewed comparative studies detailing their pharmacokinetic and pharmacodynamic profiles against their non-deuterated counterparts are not widely published. The data presented for the parent compounds serve as a baseline for such exploratory studies.

Table 1: In Vitro Potency of Selected FGFR Inhibitors

| Inhibitor | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |

| Infigratinib (BGJ398) | 0.9 | 1.4 | 1.0 | 60 | [5][6] |

| Erdafitinib | 1.2 | 2.5 | 6.4 | 296 | DrugBank Online |

| AZD4547 | 0.2 | 2.5 | 1.8 | 165 | [7] |

| Pemigatinib | 0.4 | 0.5 | 1.2 | 30 | [6] |

| Futibatinib (TAS-120) | 3.9 | 1.3 | 1.6 | 8.3 | [6] |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50% in biochemical assays.

Table 2: Cellular Activity of Selected FGFR Inhibitors

| Inhibitor | Cell Line | FGFR Aberration | Cellular IC50 / GI50 (nM) | Reference |

| Infigratinib (BGJ398) | RT112 | FGFR3 Overexpression | 5 | [8] |

| SNU-16 | FGFR2 Amplification | 10-50 | [3] | |

| AZD4547 | KM12(Luc) | NTRK1 Fusion (Off-target) | 100 | [9] |

| Ovarian Cancer Cells | Not specified | 7180 - 11460 | [10] | |

| Erdafitinib | Multiple | FGFR Alterations | Potent Inhibition | [11] |

Cellular IC50/GI50 values represent the concentration of the inhibitor required to inhibit cell growth or viability by 50%.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in FGFR signaling and the workflows for inhibitor evaluation is crucial for a comprehensive understanding.

FGFR Signaling Pathway

The binding of a fibroblast growth factor (FGF) ligand to its receptor (FGFR) triggers receptor dimerization and autophosphorylation of the intracellular kinase domains. This initiates a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which ultimately regulate gene expression and drive cellular processes like proliferation and survival.

Experimental Workflow for In Vitro Analysis

The in vitro evaluation of novel deuterated FGFR inhibitors typically follows a structured workflow, from initial enzymatic assays to more complex cell-based functional assays.

Logical Relationship for In Vivo Studies

Successful in vitro results typically lead to in vivo studies to assess the compound's efficacy and pharmacokinetic profile in a living organism.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the exploratory analysis of deuterated FGFR inhibitors. These protocols are based on established methods and can be adapted for specific deuterated compounds.

Synthesis of Deuterated FGFR Inhibitors

The synthesis of deuterated FGFR inhibitors involves the use of deuterated starting materials or reagents at specific steps in the synthetic route established for the parent compound. For example, in the synthesis of a deuterated analog of Erdafitinib, one might use a deuterated version of a key intermediate. The specific synthetic steps will vary depending on the target molecule. General considerations include:

-

Starting Materials: Procure or synthesize deuterated precursors. For instance, deuterated methylamine can be used to introduce a deuterated methyl group.

-

Reaction Conditions: Reaction conditions are typically similar to those for the non-deuterated analog, but monitoring may be required to ensure similar yields and purity.

-

Purification and Characterization: Standard techniques like column chromatography, HPLC, NMR (¹H and ²H), and mass spectrometry are used to purify and confirm the structure and isotopic enrichment of the final compound.

In Vitro FGFR Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available kinase assay kits and is suitable for determining the IC50 values of inhibitors against purified FGFR enzymes.[5][12]

Materials:

-

Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 enzyme

-

Tyrosine Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[12]

-

Poly(Glu,Tyr) 4:1 substrate

-

ATP

-

Deuterated and non-deuterated FGFR inhibitors (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

384-well white assay plates

Procedure:

-

Prepare Reagents: Dilute the FGFR enzyme, substrate, and ATP in Tyrosine Kinase Buffer to the desired working concentrations. Prepare serial dilutions of the deuterated and non-deuterated inhibitors in DMSO, and then dilute further in Tyrosine Kinase Buffer.

-

Set up Kinase Reaction:

-

Add 1 µL of inhibitor solution (or 5% DMSO for control) to the wells of a 384-well plate.[5]

-

Add 2 µL of the diluted FGFR enzyme solution.

-

Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.[5]

-

Stop Reaction and Detect ADP:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.[5]

-

-

Generate Luminescent Signal:

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.[5]

-

-

Read Plate: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cell-Based Proliferation Assay

This protocol measures the effect of FGFR inhibitors on the proliferation of cancer cell lines with known FGFR aberrations.

Materials:

-

FGFR-dependent cancer cell line (e.g., SNU-16 for FGFR2 amplification, KMS-11 for FGFR3 mutation)

-

Complete cell culture medium

-

Deuterated and non-deuterated FGFR inhibitors (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or a luminescent cell viability assay reagent (e.g., CellTiter-Glo®)

-

96-well clear or white-walled cell culture plates

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the deuterated and non-deuterated inhibitors in complete culture medium. Remove the old medium from the cells and add the medium containing the inhibitors. Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for 72 hours at 37°C in a humidified CO2 incubator.

-

Measure Cell Viability:

-

For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO or acidic isopropanol) and read the absorbance at 570 nm.

-

For luminescent assay: Add the luminescent reagent to each well, incubate as per the manufacturer's instructions, and read the luminescence.

-

-

Data Analysis: Normalize the readings to the vehicle control to determine the percent viability. Plot the percent viability versus the logarithm of the inhibitor concentration and calculate the GI50 (concentration for 50% growth inhibition).

In Vivo Tumor Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of deuterated FGFR inhibitors in a mouse xenograft model.[13][14][15] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

-

Immunocompromised mice (e.g., nude or NOD/SCID)

-

FGFR-dependent cancer cell line

-

Matrigel (optional, to aid tumor formation)

-

Deuterated and non-deuterated FGFR inhibitors formulated in a suitable vehicle for oral or intraperitoneal administration

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in sterile PBS, optionally mixed with Matrigel) into the flank of each mouse.[16]

-

Tumor Growth and Randomization: Monitor the mice regularly for tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer the deuterated inhibitor, non-deuterated inhibitor, or vehicle to the respective groups according to the planned dose and schedule (e.g., once daily oral gavage).

-

Monitoring:

-

Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight and overall health of the mice as indicators of toxicity.

-

-

Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size, or for a set duration. At the end of the study, euthanize the mice and excise the tumors for further analysis.

-

Data Analysis: Plot the mean tumor volume for each group over time. Calculate metrics such as tumor growth inhibition (TGI) to compare the efficacy of the deuterated and non-deuterated compounds.

Conclusion

The exploratory analysis of deuterated FGFR inhibitors is a critical area of research with the potential to yield next-generation targeted therapies with superior clinical profiles. While publicly available, direct comparative data remains scarce, the established principles of deuterium's effects on pharmacokinetics provide a strong rationale for these investigations.[4][17][18] By employing the detailed experimental protocols and structured workflows outlined in this guide, researchers can systematically evaluate the in vitro potency, cellular activity, and in vivo efficacy of novel deuterated FGFR inhibitors, thereby contributing to the advancement of precision oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis and biological evaluation of the activity-based probes for FGFR covalent inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. promega.com [promega.com]

- 6. Cell-based screen identifies porphyrins as FGFR3 activity inhibitors with therapeutic potential for achondroplasia and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phase II Study of AZD4547 in Patients With Tumors Harboring Aberrations in the FGFR Pathway: Results From the NCI-MATCH Trial (EAY131) Subprotocol W - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Evaluation of Biological and Antitumor Activities of Tetrahydrobenzothieno[2,3-d]Pyrimidine Derivatives as Novel Inhibitors of FGFR1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-Tumor Activity of AZD4547 Against NTRK1 Fusion Positive Cancer Cells Through Inhibition of NTRKs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of Thiazole-based Fibroblast Growth Factor Receptor-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. HTScan® FGF Receptor 1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 12. promega.com [promega.com]

- 13. xenograft.org [xenograft.org]

- 14. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Altogen Labs offers xenograft services for drug development of anti-cancer therapeutics - Altogen Labs [altogenlabs.com]

- 17. researchgate.net [researchgate.net]

- 18. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Fate and Stability of Pemigatinib-D6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pemigatinib is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, specifically targeting FGFR1, 2, and 3.[1][2] It has received approval for the treatment of certain types of cancers with FGFR alterations.[3] The metabolic stability of a drug is a critical determinant of its pharmacokinetic profile, influencing its half-life, dosing regimen, and potential for drug-drug interactions. This technical guide provides an in-depth overview of the metabolic fate and stability of pemigatinib, with a forward-looking perspective on Pemigatinib-D6, a deuterated version of the molecule.

Deuteration, the selective replacement of hydrogen atoms with deuterium, is a strategy employed in drug discovery to enhance metabolic stability.[4][5][][7] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolism by cytochrome P450 (CYP) enzymes, a phenomenon known as the kinetic isotope effect.[4][5][][8] This guide will project the potential metabolic advantages of this compound based on the known metabolic pathways of pemigatinib and the principles of deuteration.

Metabolic Profile of Pemigatinib

The primary route of metabolism for pemigatinib is through oxidation, predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme.[9][10][11][12][13] In vitro studies have confirmed that CYP3A4 is the major isozyme responsible for its metabolic clearance.[13]

Pharmacokinetics of Pemigatinib

The pharmacokinetic parameters of pemigatinib have been characterized in several clinical studies. A summary of key quantitative data is presented in the tables below.

| Parameter | Value | Species | Study Population | Reference |

| Absorption | ||||

| Tmax (median) | ~1.52 - 1.99 h | Human | Patients with advanced solid tumors | [14] |

| Distribution | ||||

| Protein Binding (in vitro) | 90.6% | Human | [11] | |

| Apparent Volume of Distribution (Vd/F) | 170.5 L | Human | Chinese patients with advanced solid tumors | [14][15] |

| 122.0 L (central), 80.1 L (peripheral) | Human | Patients with advanced malignancies | [3][16] | |

| Metabolism | ||||

| Primary Metabolizing Enzyme | CYP3A4 | Human | In vitro studies | [9][10][11][12][13] |

| Elimination | ||||

| Elimination Half-life (t½) | 11.3 h (geometric mean) | Human | Chinese patients with advanced solid tumors | [14][15] |

| Oral Clearance (CL/F) | 11.8 L/h (mean) | Human | Chinese patients with advanced solid tumors | [14][15] |

| 10.3 L/h (females), 12.2 L/h (males) | Human | Patients with advanced malignancies | [3][16] |

Table 1: Pharmacokinetic Parameters of Pemigatinib

| Parameter | Value | Reference |

| Steady-State Pharmacokinetics (13.5 mg once daily) | ||

| Geometric Mean Cmax | 215.1 nmol/L | [14][15] |

| Geometric Mean AUC0-24h | 2636.9 h·nmol/L | [14][15] |

| Accumulation Ratio (geometric mean) | 1.32 | [14] |

Table 2: Steady-State Pharmacokinetic Parameters of Pemigatinib in Chinese Patients with Advanced Solid Tumors

Projected Metabolic Fate and Stability of this compound

While specific data for this compound is not yet publicly available, we can project its metabolic profile based on the known metabolism of pemigatinib and the principles of the kinetic isotope effect. The sites of metabolism on the pemigatinib molecule by CYP3A4 are the most likely candidates for deuteration to improve metabolic stability. The chemical structure of pemigatinib is 3-(2,6-difluoro-3,5-dimethoxyphenyl)-1-ethyl-8-(morpholin-4-ylmethyl)-1,3,4,7-tetrahydro-2H-pyrrolo[3',2':5,6]pyrido[4,3-d]pyrimidin-2-one.[17][18] Potential sites for deuteration to slow CYP3A4-mediated metabolism would be on the ethyl group or the morpholinylmethyl group, as these are common sites of oxidation.

By replacing hydrogen with deuterium at these metabolically labile positions, the C-D bond would be stronger, leading to a slower rate of enzymatic cleavage by CYP3A4. This would be expected to result in a longer half-life and increased overall exposure (AUC) of the parent drug.

| Parameter | Pemigatinib (Observed) | This compound (Projected) | Rationale for Projection |

| In Vitro Metabolic Stability | |||

| Microsomal Half-life (t½) | Moderate | Longer | Slower CYP3A4-mediated metabolism due to the kinetic isotope effect at the site of deuteration. |

| Intrinsic Clearance (CLint) | Moderate | Lower | Reduced rate of metabolic clearance by liver microsomes. |

| In Vivo Pharmacokinetics | |||

| Elimination Half-life (t½) | ~11.3 h | > 11.3 h | Slower metabolic clearance would lead to a longer time for the drug to be eliminated from the body. |

| Oral Clearance (CL/F) | ~11.8 L/h | < 11.8 L/h | Reduced metabolism would result in lower clearance of the drug from systemic circulation. |

| Area Under the Curve (AUC) | 2636.9 h·nmol/L | > 2636.9 h·nmol/L | Slower clearance would lead to a greater overall exposure of the drug. |

Table 3: Projected Comparative Metabolic Stability and Pharmacokinetics of Pemigatinib and this compound

Experimental Protocols

To empirically determine and compare the metabolic stability of Pemigatinib and this compound, the following in vitro experimental protocols would be employed.

Microsomal Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[19]

Objective: To determine the in vitro intrinsic clearance and half-life of Pemigatinib and this compound in human liver microsomes.

Materials:

-

Pemigatinib and this compound

-

Human liver microsomes (pooled)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis

-

96-well plates

-

Incubator (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Prepare stock solutions of Pemigatinib and this compound in a suitable solvent (e.g., DMSO).

-

Prepare a master mix containing human liver microsomes (final concentration ~0.5 mg/mL) in phosphate buffer.

-

Add the test compounds to the wells of a 96-well plate to a final concentration of ~1 µM.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.

-

Include control incubations without the NADPH regenerating system to assess non-CYP mediated degradation.

-

Centrifuge the plates to precipitate proteins.

-

Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

-

Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

Plasma Stability Assay

This assay evaluates the stability of a compound in plasma to assess degradation by plasma enzymes (e.g., esterases, amidases).[20][21]

Objective: To determine the stability of Pemigatinib and this compound in human plasma.

Materials:

-

Pemigatinib and this compound

-

Pooled human plasma (heparinized)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis

-

96-well plates

-

Incubator (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Prepare stock solutions of Pemigatinib and this compound in a suitable solvent (e.g., DMSO).

-

Add the test compounds to wells of a 96-well plate containing human plasma to a final concentration of ~1 µM.

-

Incubate the plate at 37°C.

-

At designated time points (e.g., 0, 30, 60, 120, 240 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.

-

Include control incubations in buffer instead of plasma to assess chemical stability.

-

Centrifuge the plates to precipitate proteins.

-

Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

-

Calculate the percentage of the compound remaining at each time point to determine its stability.

Visualizations

Signaling Pathway of Pemigatinib

Pemigatinib inhibits the FGFR signaling pathway, which is crucial for cell proliferation, survival, and migration.[12] Aberrant activation of this pathway is implicated in various cancers.[12]

Caption: FGFR signaling pathway and the inhibitory action of Pemigatinib.

Experimental Workflow for Comparative Stability Assay

The following diagram illustrates the workflow for a comparative in vitro metabolic stability study of Pemigatinib and its deuterated analog, this compound.

Caption: Workflow for comparative in vitro stability assessment.

Conclusion

Pemigatinib is an important targeted therapy for cancers with FGFR alterations, and its metabolism is primarily mediated by CYP3A4. The development of a deuterated analog, this compound, holds the potential to improve its metabolic stability, leading to an enhanced pharmacokinetic profile. This could translate to a longer half-life, reduced clearance, and potentially a more favorable dosing regimen. The experimental protocols outlined in this guide provide a framework for the in vitro evaluation and comparison of the metabolic fate and stability of Pemigatinib and this compound. Further in vivo studies would be necessary to fully characterize the pharmacokinetic and pharmacodynamic properties of this compound and to ascertain its clinical benefits.

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. Population Pharmacokinetics Analysis of Pemigatinib in Patients With Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deuterated drug - Wikipedia [en.wikipedia.org]

- 7. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 8. Portico [access.portico.org]

- 9. Evaluation of the pharmacokinetics of pemigatinib in patients with impaired hepatic or renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. FDA Approval Summary: Pemigatinib for Previously Treated, Unresectable Locally Advanced or Metastatic Cholangiocarcinoma with FGFR2 Fusion or Other Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. drugs.com [drugs.com]

- 13. Evaluation of drug–drug interaction potential for pemigatinib using physiologically based pharmacokinetic modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics, pharmacodynamics and efficacy of pemigatinib (a selective inhibitor of fibroblast growth factor receptor 1–3) monotherapy in Chinese patients with advanced solid tumors: a phase i clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics, pharmacodynamics and efficacy of pemigatinib (a selective inhibitor of fibroblast growth factor receptor 1-3) monotherapy in Chinese patients with advanced solid tumors: a phase i clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. population-pharmacokinetics-analysis-of-pemigatinib-in-patients-with-advanced-malignancies - Ask this paper | Bohrium [bohrium.com]

- 17. Facebook [cancer.gov]

- 18. accessdata.fda.gov [accessdata.fda.gov]

- 19. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 20. Plasma Stability Assay | Domainex [domainex.co.uk]

- 21. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Pemigatinib-D6 for In-Vitro Kinase Binding Assays: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Pemigatinib-D6 in in-vitro kinase binding assays. It is designed to furnish researchers, scientists, and drug development professionals with the essential data and methodologies for utilizing this compound in their research. This document outlines the core mechanism of action of Pemigatinib, its detailed kinase selectivity profile, and a representative protocol for conducting in-vitro kinase binding assays.

Introduction to Pemigatinib

Pemigatinib is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2][3][4] It primarily targets FGFR1, FGFR2, and FGFR3, which are key drivers in various cellular processes, including proliferation, survival, and migration.[1][2][3] Genetic alterations in FGFR genes, such as fusions, rearrangements, and activating mutations, can lead to the constitutive activation of FGFR signaling pathways, promoting tumorigenesis.[1][2][5] Pemigatinib is an ATP-competitive inhibitor that binds to the kinase domain of FGFRs, thereby blocking downstream signaling and inhibiting the growth of cancer cells with aberrant FGFR signaling.[2][6] This targeted action makes Pemigatinib a valuable therapeutic agent in cancers with specific FGFR alterations, such as cholangiocarcinoma and myeloid/lymphoid neoplasms.[1][4][7] The deuterated form, this compound, serves as a stable isotope-labeled internal standard for pharmacokinetic and metabolism studies, and its binding characteristics are expected to be identical to the parent compound in in-vitro kinase assays.

Mechanism of Action and Signaling Pathway

Pemigatinib exerts its therapeutic effect by inhibiting the FGFR signaling cascade. Under normal physiological conditions, the binding of fibroblast growth factors (FGFs) to FGFRs induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain.[1][2] This activation triggers downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and PLCγ pathways, which are crucial for normal cell function.[1][2] In cancers with FGFR aberrations, this signaling becomes constitutively active, driving uncontrolled cell growth and survival.[3] Pemigatinib competitively binds to the ATP-binding pocket of the FGFR kinase domain, preventing autophosphorylation and subsequent activation of these downstream pathways, ultimately leading to reduced tumor cell proliferation and survival.[2][7]

Quantitative Kinase Binding Data

The potency and selectivity of Pemigatinib have been characterized through in-vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate high affinity for FGFR1, FGFR2, and FGFR3, with significantly weaker activity against FGFR4 and other kinases.

| Kinase Target | IC50 (nM) | Reference(s) |

| FGFR1 | 0.2 - 0.4 | [6][8][9][10] |

| FGFR2 | 0.5 - 1.2 | [6][8][9][10] |

| FGFR3 | 1.0 - 1.4 | [6][8][9][10] |

| FGFR4 | 15 - 30 | [8][9][10] |

Pemigatinib exhibits high selectivity for the FGFR family. In a panel of 56 diverse kinases, only VEGFR2/KDR and c-KIT showed IC50 values below 1000 nM, indicating a highly selective profile.[6]

| Off-Target Kinase | IC50 (nM) | Reference(s) |

| VEGFR2/KDR | 182 | [6] |

| c-KIT | 266 | [6] |

| Other 53 Kinases | >10,000 | [5][6] |

Experimental Protocol: In-Vitro Kinase Binding Assay

This section outlines a representative protocol for an in-vitro kinase assay to determine the inhibitory activity of this compound. This protocol is a composite based on established methodologies and can be adapted for specific laboratory conditions and detection methods (e.g., radiometric, fluorescence, or luminescence-based).

Objective: To determine the IC50 of this compound against a specific FGFR kinase.

Materials:

-

Recombinant human FGFR kinase (e.g., FGFR1, FGFR2, or FGFR3)

-

This compound (and non-labeled Pemigatinib as a control)

-

Kinase substrate (e.g., a synthetic peptide or a protein like Histone H1)

-

ATP (Adenosine triphosphate), potentially radiolabeled (e.g., [γ-³²P]ATP) for radiometric assays

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Stop solution (e.g., EDTA or SDS-PAGE loading buffer)

-

Detection reagents (specific to the chosen assay format)

-

Multi-well plates (e.g., 96-well or 384-well)

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution to create a range of concentrations for the assay.

-

-

Kinase Reaction Setup:

-

In a multi-well plate, add the kinase reaction buffer.

-

Add the desired concentration of the recombinant FGFR kinase to each well.

-

Add the various dilutions of this compound to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no kinase).

-

Add the kinase substrate to each well.

-

-

Initiation of Kinase Reaction:

-

Initiate the reaction by adding ATP to each well.

-

Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes).

-

-

Termination of Reaction:

-

Stop the reaction by adding the stop solution to each well.

-

-

Detection and Data Analysis:

-

The method of detection will depend on the assay format:

-

Radiometric Assay: Separate the phosphorylated substrate from the unreacted [γ-³²P]ATP using methods like filter binding or SDS-PAGE and autoradiography. Quantify the radioactivity.

-

Fluorescence/Luminescence Assay: Use a plate reader to measure the signal, which is proportional to the kinase activity.

-

-

Plot the kinase activity against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Logical Relationships in Pemigatinib Selectivity

The high selectivity of Pemigatinib for FGFR1-3 over FGFR4 and other kinases is a key attribute that contributes to its therapeutic window. This selectivity is determined by specific interactions within the ATP-binding pocket of the kinases.

Conclusion

Pemigatinib is a highly potent and selective inhibitor of FGFR1, FGFR2, and FGFR3. The use of its deuterated form, this compound, in in-vitro kinase binding assays allows for precise characterization of its inhibitory profile. The data and methodologies presented in this guide provide a solid foundation for researchers to design and execute experiments to further investigate the interaction of Pemigatinib with its target kinases and to explore its potential in various research and development contexts. The high selectivity of Pemigatinib underscores its utility as a targeted therapeutic agent and a valuable tool for studying FGFR-driven biological processes.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Pemigatinib? [synapse.patsnap.com]

- 3. Pemigatinib | C24H27F2N5O4 | CID 86705695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. oncodaily.com [oncodaily.com]

- 5. journals.plos.org [journals.plos.org]

- 6. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pemigatinib - Wikipedia [en.wikipedia.org]

- 8. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of the cholangiocarcinoma drug pemigatinib against FGFR gatekeeper mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

Preliminary Investigation of Pemigatinib-D6 in Cell-Based Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a preliminary investigation into the anticipated role and application of Pemigatinib-D6 in cell-based assays. While specific experimental data for this compound is not publicly available, this document extrapolates its function based on established principles of medicinal chemistry and bioanalysis. It is hypothesized that this compound, a deuterated isotopologue of the potent FGFR inhibitor Pemigatinib, serves as a stable isotope-labeled internal standard (SIL-IS) for accurate quantification of Pemigatinib in biological matrices using mass spectrometry. This guide outlines the mechanism of action of Pemigatinib, relevant cell-based assays for evaluating its activity, and a detailed hypothetical experimental protocol illustrating the use of this compound as an internal standard in a cell-based context.

Introduction to this compound: A Postulated Role

This compound is understood to be a deuterated form of Pemigatinib. In drug discovery and development, deuterated compounds are frequently synthesized to serve as internal standards for quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). The incorporation of deuterium atoms results in a molecule that is chemically identical to the parent compound but has a higher molecular weight. This mass difference allows for its distinction from the non-deuterated analyte (Pemigatinib) in a mass spectrometer, while its near-identical physicochemical properties ensure it behaves similarly during sample preparation and chromatographic separation. This co-elution and differential detection are crucial for correcting for matrix effects and variations in sample processing, thereby enabling highly accurate and precise quantification of the analyte.

While deuteration can sometimes be employed to alter the metabolic profile of a drug, the primary and most common application for compounds like this compound in a research and development setting is as an internal standard for analytical assays.

Background: Pemigatinib's Mechanism of Action

Pemigatinib is a small molecule kinase inhibitor that potently and selectively targets fibroblast growth factor receptors (FGFRs) 1, 2, and 3.[1][2][3] FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, migration, and survival.[4] In several cancers, genetic alterations such as fusions, rearrangements, or amplifications of FGFR genes can lead to constitutive activation of the receptor, driving tumor growth and progression.[1][2]

Pemigatinib exerts its anti-tumor activity by binding to the ATP-binding pocket of the FGFR kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[4] The primary signaling cascades affected by FGFR inhibition include the Ras-MAPK pathway and the PI3K-AKT pathway, both of which are central to cell growth and survival.[1] By blocking these pathways, Pemigatinib can decrease the viability of cancer cells that are dependent on aberrant FGFR signaling.[1][2]

FGFR Signaling Pathway

Caption: FGFR signaling pathway and its inhibition by Pemigatinib.

Relevant Cell-Based Assays for Evaluating Pemigatinib

A variety of in vitro cell-based assays can be employed to characterize the activity of FGFR inhibitors like Pemigatinib. These assays are fundamental in determining the potency, selectivity, and mechanism of action of the compound.

-

Cell Viability/Proliferation Assays: These assays measure the ability of a compound to inhibit the growth or kill cancer cells. Common methods include MTT, MTS, or resazurin-based assays, which measure metabolic activity, and ATP-based assays (e.g., CellTiter-Glo®) that quantify the number of viable cells. These are typically used to determine the IC50 (half-maximal inhibitory concentration) of the drug.

-

Phosphorylation Assays: To confirm the on-target effect of Pemigatinib, assays that measure the phosphorylation status of FGFR and its downstream effectors (e.g., FRS2, ERK, AKT) are crucial.[5] Methods such as Western blotting, ELISA, or homogeneous time-resolved fluorescence (HTRF) can be used to quantify the levels of phosphorylated proteins in cell lysates after treatment with the inhibitor.[6]

-

Reporter Gene Assays: These assays utilize engineered cell lines that express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is activated by an FGFR signaling pathway.[7][8] Inhibition of FGFR signaling by Pemigatinib would lead to a decrease in the reporter gene expression, providing a quantitative measure of its activity.

-

Colony Formation Assays: This long-term assay assesses the ability of a single cell to grow into a colony. It provides insight into the cytostatic or cytotoxic effects of a compound over a longer period.

-

Migration and Invasion Assays: As FGFR signaling can be involved in cell motility, assays like the scratch wound healing assay or transwell migration/invasion assays can be used to evaluate the effect of Pemigatinib on the migratory and invasive potential of cancer cells.

Hypothetical Experimental Protocol: IC50 Determination of Pemigatinib with this compound as an Internal Standard for LC-MS/MS Quantification

This protocol describes a hypothetical experiment to determine the intracellular concentration and IC50 of Pemigatinib in an FGFR-dependent cancer cell line.

Objective

To determine the half-maximal inhibitory concentration (IC50) of Pemigatinib on the viability of an FGFR2-fusion positive cholangiocarcinoma cell line and to quantify the intracellular concentration of Pemigatinib at various doses using LC-MS/MS with this compound as an internal standard.

Materials

-

Cell Line: A human cholangiocarcinoma cell line with a documented FGFR2 fusion (e.g., as used in the FIGHT-202 trial).[9][10]

-

Reagents:

-

Pemigatinib (analytical grade)

-

This compound (as an internal standard)

-

Cell culture medium (e.g., RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water (LC-MS grade)

-

-

Equipment:

-

Cell culture incubator (37°C, 5% CO2)

-

96-well clear bottom, white-walled plates (for viability assay)

-

6-well plates (for LC-MS/MS sample collection)

-

Luminometer

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

-

Experimental Workflow

Caption: Workflow for cell-based assay and LC-MS/MS analysis.

Detailed Procedure

-

Cell Seeding:

-

Culture the FGFR2-fusion positive cholangiocarcinoma cells to ~80% confluency.

-

Trypsinize and resuspend the cells in fresh medium.

-

Seed 5,000 cells per well in 100 µL of medium into a 96-well plate for the viability assay.

-

Seed 500,000 cells per well in 2 mL of medium into a 6-well plate for LC-MS/MS analysis.

-

Incubate the plates for 24 hours.

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of Pemigatinib in DMSO.

-

Perform serial dilutions of the Pemigatinib stock solution in cell culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Include a vehicle control (DMSO only).

-

Remove the medium from the plates and add 100 µL (96-well) or 2 mL (6-well) of the respective drug dilutions.

-

Incubate the plates for 72 hours.

-

-

Cell Viability Assay (96-well plate):

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

-

-

Sample Preparation for LC-MS/MS (6-well plate):

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add 500 µL of ice-cold lysis buffer (e.g., 70% methanol in water) to each well and scrape the cells.

-

Transfer the cell lysate to a microcentrifuge tube.

-

Spike each sample with a known concentration of this compound (e.g., 50 ng/mL).

-

Vortex briefly and add 1 mL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Develop a multiple reaction monitoring (MRM) method to detect the specific parent-to-daughter ion transitions for both Pemigatinib and this compound.

-

Generate a standard curve using known concentrations of Pemigatinib spiked with the fixed concentration of this compound.

-

Calculate the concentration of Pemigatinib in the cell lysates by comparing the peak area ratio of Pemigatinib to this compound against the standard curve.

-

Data Presentation

Table 1: Hypothetical Dose-Response of Pemigatinib on Cell Viability

| Pemigatinib Conc. (nM) | % Viability (Mean ± SD) |

| 0 (Vehicle) | 100 ± 5.2 |

| 0.1 | 98.1 ± 4.5 |

| 1 | 85.3 ± 6.1 |

| 5 | 52.4 ± 3.8 |

| 10 | 35.7 ± 4.2 |

| 50 | 15.2 ± 2.9 |

| 100 | 8.9 ± 1.5 |

| 1000 | 5.1 ± 1.1 |

| Calculated IC50 | ~5.5 nM |

Table 2: Hypothetical Quantification of Intracellular Pemigatinib

| Treatment Conc. (nM) | Pemigatinib Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Intracellular Conc. (ng/mg protein) |

| 1 | 15,230 | 450,100 | 0.034 | 0.85 |

| 10 | 149,800 | 445,200 | 0.336 | 8.41 |

| 100 | 1,510,000 | 452,500 | 3.337 | 83.43 |

Conclusion

While direct experimental data on this compound is not available in the public domain, its structure strongly suggests its role as a stable isotope-labeled internal standard for the precise quantification of Pemigatinib. This technical guide provides a comprehensive overview of how this compound would be utilized in a modern drug development setting. The outlined cell-based assays and the detailed hypothetical protocol for IC50 determination coupled with LC-MS/MS analysis serve as a practical framework for researchers investigating the cellular pharmacology of Pemigatinib and other targeted therapies. The use of such deuterated standards is indispensable for generating high-quality, reliable data in both preclinical and clinical research.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Pemigatinib | C24H27F2N5O4 | CID 86705695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. oncodaily.com [oncodaily.com]

- 4. What is the mechanism of Pemigatinib? [synapse.patsnap.com]

- 5. Developing FGFR4 inhibitors as potential anti-cancer agents via in silico design, supported by in vitro and cell-based testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. resources.revvity.com [resources.revvity.com]

- 7. caymanchem.com [caymanchem.com]

- 8. indigobiosciences.com [indigobiosciences.com]

- 9. Pemazyre (Pemigatinib) First Targeted Therapy FDA Approved for Cholangiocarcinoma with FGFR2 Biomarker | CCA News Online [ccanewsonline.com]

- 10. An open-label study of pemigatinib in cholangiocarcinoma: final results from FIGHT-202 - PMC [pmc.ncbi.nlm.nih.gov]

Sourcing High-Purity Pemigatinib-D6 for Research: A Technical Guide

For researchers, scientists, and drug development professionals, the procurement of high-purity, stable isotope-labeled compounds is a critical prerequisite for accurate and reproducible experimental outcomes. This in-depth technical guide provides a comprehensive overview of sourcing high-purity Pemigatinib-D6, its analytical characterization, and its application in research, with a focus on its use as an internal standard in pharmacokinetic studies.

Sourcing and Specifications of this compound

This compound, the deuterated analog of the selective fibroblast growth factor receptor (FGFR) inhibitor Pemigatinib, is an essential tool for researchers. The primary application of this compound is as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalytical methods. Its use allows for precise quantification of Pemigatinib in complex biological matrices by correcting for variability in sample preparation and instrument response.

Several reputable suppliers specialize in the synthesis and provision of high-purity stable isotope-labeled compounds, including this compound. When sourcing this critical reagent, it is imperative to obtain and scrutinize the Certificate of Analysis (CoA) to ensure the material meets the stringent requirements for research applications. Key parameters to consider include chemical purity, isotopic purity, and isotopic enrichment.

Below is a summary of typical specifications for high-purity this compound available from leading suppliers.

| Supplier | Catalog Number | Chemical Purity (by HPLC) | Isotopic Purity (D6) | Isotopic Enrichment |

| MedChemExpress | HY-109099S | ≥98% | ≥99% | >99% atom % D |

| Clearsynth | CS-O-35227 | ≥98% | Not specified | Not specified |

| Toronto Research Chemicals (LGC) | P230582 | ≥98% | Not specified | Not specified |

| Alsachim | 7815 | ≥98% | ≥99% | >99% atom % D |

| Cayman Chemical | Not Available | Not Available | Not Available | Not Available |

Note: The information in this table is based on publicly available data and may vary. Researchers should always request the most current CoA from the supplier before purchase.

Experimental Protocol: Quantification of Pemigatinib in Plasma using this compound as an Internal Standard

The following protocol outlines a typical workflow for the quantification of Pemigatinib in a biological matrix (e.g., human plasma) using this compound as an internal standard with LC-MS/MS. This method is crucial for pharmacokinetic (PK) and drug metabolism studies.

Materials and Reagents

-

Pemigatinib analytical standard

-

This compound (internal standard)

-

Human plasma (with anticoagulant, e.g., K2-EDTA)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

96-well plates or microcentrifuge tubes

Preparation of Stock and Working Solutions

-

Pemigatinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Pemigatinib in an appropriate solvent (e.g., DMSO) to a final concentration of 1 mg/mL.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of this compound in the same manner as the Pemigatinib stock solution.

-

Working Solutions: Prepare serial dilutions of the Pemigatinib stock solution in a 50:50 mixture of ACN:water to create calibration standards and quality control (QC) samples at various concentrations. Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation (Protein Precipitation)

-

To 50 µL of plasma sample (calibration standard, QC, or unknown sample) in a 96-well plate or microcentrifuge tube, add 150 µL of the this compound working solution in acetonitrile.

-

Vortex the mixture for 1-2 minutes to precipitate proteins.

-

Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean 96-well plate or vials for LC-MS/MS analysis.

LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to achieve separation of Pemigatinib from matrix components. For example, start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, and then return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.